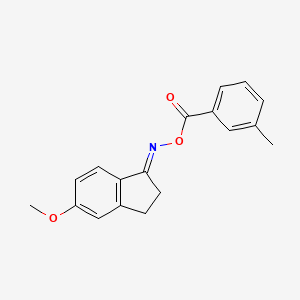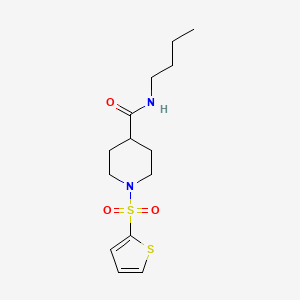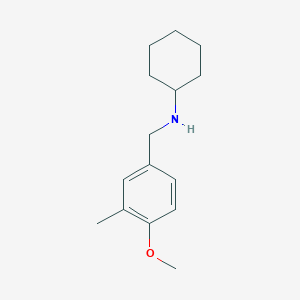![molecular formula C16H15ClN2O4 B5786357 2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide, also known as CDB-4124, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective progesterone receptor modulators (SPRMs) and has been found to exhibit a range of pharmacological effects.
Mecanismo De Acción
2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide acts as a selective progesterone receptor modulator, which means it can selectively bind to and activate or inhibit the progesterone receptor. This property allows it to exhibit a range of pharmacological effects, including anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the growth of fibroblasts. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and with high purity. It also exhibits a range of pharmacological effects, making it useful for studying various biological processes. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide. One area of research is the development of more selective SPRMs that can target specific tissues and cell types. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use in clinical settings.
Métodos De Síntesis
The synthesis of 2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with a carboximidamide derivative to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects. It has also been studied for its potential use in the treatment of endometriosis, uterine fibroids, and breast cancer.
Propiedades
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-8-7-10(9-14(13)22-2)16(20)23-19-15(18)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYRVOWGACADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)

![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)


![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)